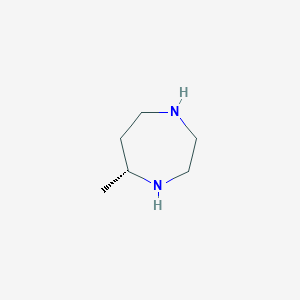

(R)-5-Methyl-1,4-diazepane

Description

(R)-5-Methyl-1,4-diazepane (CAS: 1620097-06-4) is a chiral 1,4-diazepane derivative with a benzyl substituent at position 1 and a methyl group at position 5. Its molecular formula is C₁₃H₂₀N₂, molecular weight 204.31 g/mol, and density 1.0±0.1 g/cm³ . The compound exhibits calcium channel inhibitory activity, making it a candidate for treating epilepsy and neurological disorders in preclinical models .

Synthesis and Purity: Synthesized via a two-step process involving benzaldehyde and methyl vinyl ketone coupling, followed by azide formation, it achieves ≥99% purity through chromatography .

Safety Profile: Classified under GHS07, it poses hazards for acute oral toxicity (H302) and serious eye irritation (H319) .

Properties

IUPAC Name |

(5R)-5-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSCFJLGJHWKJL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Racemic Benzyl 5-Methyl-1,4-diazepane-1-carboxylate

The process begins with the preparation of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (rac-III ), a protected intermediate. While specific reaction conditions are proprietary, analogous syntheses typically involve:

Cocrystallization with (R)-TED

Racemic III is subjected to chiral resolution using (R)-α,α,α-trifluoro-2-methoxyphenylacetic acid [(R)-TED] as the resolving agent. Key steps include:

-

Salt Formation : Treatment of rac-III with (R)-TED in a polar solvent (e.g., ethanol or acetone) to form diastereomeric salts.

-

Cocrystal Isolation : Selective crystallization of the (R)-III –(R)-TED cocrystal, which is less soluble than its (S)-enantiomer counterpart.

-

Acidification : Conversion of the cocrystal to (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride via treatment with hydrochloric acid.

Table 1: Key Parameters for Cocrystallization

| Parameter | Detail |

|---|---|

| Resolving Agent | (R)-TED |

| Solvent | Ethanol/Acetone (1:1 v/v) |

| Temperature | 0–5°C (to enhance crystal selectivity) |

| Enantiomeric Excess (ee) | >99% |

Deprotection to this compound

The final step involves removing the benzyl and carboxylate protecting groups:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group.

-

Hydrolysis : Acidic or basic conditions hydrolyze the carboxylate ester to yield the free amine.

-

Purification : Distillation or chromatography isolates this compound in high purity.

Alternative Synthetic Approaches

While cocrystallization is the most industrially viable method, other strategies have been explored in academic settings:

Asymmetric Reductive Amination

This method employs chiral catalysts to induce enantioselectivity during ring formation:

-

Substrates : 1,4-diaminobutane derivatives and methyl ketones.

-

Catalysts : Chiral phosphoric acids or transition-metal complexes (e.g., Ru-BINAP).

-

Yield : 70–80% ee, requiring subsequent purification to achieve >99% ee.

Enzymatic Resolution

Biocatalysts such as lipases or transaminases selectively modify one enantiomer of racemic 5-Methyl-1,4-diazepane:

-

Example : Candida antarctica lipase B catalyzes the acetylation of the (S)-enantiomer, leaving this compound unreacted.

-

Limitation : Low volumetric productivity compared to chemical methods.

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Reactors : Enhance reaction efficiency by maintaining precise temperature and mixing conditions during cyclization.

-

Solvent Recycling : Ethanol and acetone are recovered via distillation to reduce costs.

-

Catalyst Recovery : Palladium from hydrogenolysis steps is filtered and reused.

Quality Control

-

Chiral Purity : Validated via HPLC using a Chiralpak AGP column (Mobile Phase: 10 mM ammonium acetate in acetonitrile).

-

Impurity Profiling : LC-MS identifies byproducts such as over-reduced or oxidized species.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Enantiomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|

| Cocrystallization | >99% | High | Moderate |

| Asymmetric Catalysis | 70–80% | Medium | High |

| Enzymatic Resolution | 90–95% | Low | Low |

Chemical Reactions Analysis

Types of Reactions: ®-5-Methyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of different diazepane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of diazepane derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-5-Methyl-1,4-diazepane is characterized by a diazepane ring structure with a methyl group at the 5-position. The presence of this methyl group contributes to its chiral nature, which is crucial for selective interactions with biological targets. The compound can be synthesized using various methods, which can influence its purity and yield.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be modified into more complex molecules that exhibit desired biological activities.

- For instance, it is utilized in the synthesis of isoquinoline derivatives that are effective in treating cerebrovascular disorders such as cerebral infarction and glaucoma .

-

Biological Activity :

- Research indicates that diazepane derivatives exhibit significant binding affinity to various receptors, including sigma receptors. These interactions suggest potential neuroprotective properties and therapeutic roles in neurodegenerative diseases like Alzheimer's .

- Table 1: Binding Affinity of Diazepane Derivatives

Compound Receptor Type Binding Affinity (K_i) 2c σ1R 8 nM 2d σ1R 19 nM 3d σ2R Moderate toxicity at 100 μM

-

Cytotoxicity Studies :

- Evaluations of cytotoxic effects have shown that many diazepane derivatives maintain low toxicity profiles. For example, studies on human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines indicate that most derivatives do not significantly affect cell viability at lower concentrations.

Case Study 1: Neuroprotective Effects

A study focused on sigma receptor ligands demonstrated that compounds similar to this compound could enhance cell survival in oxidative stress models. Results indicated that these compounds mitigate neuronal damage through sigma receptor interactions, suggesting therapeutic potential for conditions like Alzheimer's disease.

Case Study 2: Anticancer Activity

Research exploring the anticancer potential of diazepane derivatives highlighted how modifications to the diazepane structure can enhance selectivity towards cancer cells while minimizing effects on normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Other Applications

-

Agrochemicals :

- Beyond pharmaceuticals, this compound is also explored for its potential use in agrochemicals. Its ability to act as a building block for complex organic molecules makes it valuable in the development of crop protection agents.

-

Chemical Synthesis :

- The compound's versatility as an intermediate in organic synthesis extends to various chemical reactions leading to complex structures used across different industries.

Mechanism of Action

The mechanism by which ®-5-Methyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms in the diazepane ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to specific pharmacological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between (R)-5-Methyl-1,4-diazepane and structurally related compounds:

Functional and Pharmacological Differences

- (R)-1-Benzyl-5-methyl-1,4-diazepane : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration for neurological applications. Its R-configuration is critical for calcium channel binding .

- 5-Methyl-1,4-diazepane : Lacks stereochemical complexity and pharmacological activity, serving primarily as a building block in organic synthesis .

- Ester and Carboxamide Derivatives : These modifications alter solubility and binding affinity. For example, the carboxamide derivative (C₁₆H₂₅N₃O) may target enzymes or receptors beyond calcium channels due to its extended structure .

Biological Activity

(R)-5-Methyl-1,4-diazepane is a compound belonging to the diazepane class, which is characterized by a seven-membered ring containing two nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7H14N2 and features a methyl group at the 5-position of the diazepane ring. The structural configuration contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The diazepane ring can modulate neurotransmitter systems and enzymatic pathways, which are crucial for various physiological processes.

Key Mechanisms:

- Receptor Binding: The compound can bind to neurotransmitter receptors, such as GABA receptors, potentially exhibiting anxiolytic or sedative effects.

- Enzyme Interaction: It may inhibit or activate specific enzymes involved in metabolic pathways, including those related to cancer cell proliferation and apoptosis .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Anticancer Activity: Studies indicate that derivatives of diazepanes can inhibit cancer cell growth. For instance, compounds with similar structures have shown promise in targeting cancer cells with specific genetic alterations .

- Neuropharmacological Effects: Diazepane derivatives are often explored for their potential as anxiolytics or sedatives due to their interaction with GABAergic systems .

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .

1. Anticancer Activity in MTAP-deleted Cells

A study focused on the inhibition of PRMT5 (protein arginine methyltransferase 5) using diazepane derivatives highlighted their potential in targeting MTAP-deleted cancer cells. The research indicated that compounds similar to this compound could disrupt PRMT5 interactions, leading to reduced substrate methylation and impaired tumor growth .

2. Neuropharmacological Evaluation

Another investigation assessed the anxiolytic effects of diazepane derivatives in animal models. The results showed significant reductions in anxiety-like behaviors, supporting the hypothesis that these compounds can modulate GABA receptor activity effectively .

Comparative Analysis of Diazepane Derivatives

The following table summarizes the biological activities reported for various diazepane derivatives:

Q & A

Q. What are the standard synthetic routes for (R)-5-Methyl-1,4-diazepane, and what methodological considerations ensure stereochemical purity?

The compound is synthesized via nucleophilic substitution between 1,3-dibromobutane and N,N'-dibenzylethylenediamine, followed by deprotection to yield the diazepane backbone. Critical steps include controlling reaction temperature (20–25°C) and using anhydrous conditions to minimize side reactions. Post-synthesis, chiral resolution via HPLC with a Chiralpak AD column (60% ethanol/40% hexanes + 0.1% diethylamine) ensures enantiomeric purity .

Q. How is this compound characterized structurally, and what analytical techniques validate its configuration?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm backbone structure and methyl substitution at C5.

- Chiral HPLC : Retention time comparisons with known standards (e.g., 4.12 minutes for the (R)-enantiomer under specified conditions) .

- X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in related diazepane derivatives .

Q. What foundational pharmacological roles have been identified for this compound in CNS research?

The compound serves as a core scaffold in orexin receptor antagonists (e.g., Suvorexant), where its conformational rigidity enhances binding to OX1R/OX2R receptors. Pharmacodynamic studies highlight its role in modulating sleep-wake cycles via orexin signaling blockade .

Q. How should researchers systematically search for and validate literature on this compound derivatives?

Prioritize peer-reviewed journals, patent databases (e.g., USPTO), and crystallographic databases (e.g., Cambridge Structural Database). Avoid non-peer-reviewed sources. Cross-reference CAS registry numbers (e.g., 22777-05-5) and use structure-based search tools (e.g., SciFinder) for analogs .

Advanced Research Questions

Q. What strategies optimize enantiomeric resolution of this compound during scale-up synthesis?

Preparative chiral chromatography with a Chiralpak AD column (10 cm × 50 cm) under isocratic elution (60% ethanol/40% hexanes + 0.1% diethylamine) achieves baseline separation. Flow rates >150 mL/min enable throughput of ~6 g/run. Confirm purity via analytical HPLC (retention time: 4.12 min for (R)-enantiomer) .

Q. How do structural modifications of this compound influence activity in orexin receptor antagonists?

Substituents at N1 and C5 (e.g., benzyl or tert-butyl groups) modulate receptor affinity. For example:

Q. What computational approaches predict the binding conformations of this compound derivatives to orexin receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations using OX1R/OX2R crystal structures (PDB: 4S0V) identify key interactions:

Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

Apply the following framework:

- Comparative analysis : Replicate experiments under identical conditions (e.g., cell lines, assay buffers).

- Data triangulation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).

- Meta-analysis : Identify confounding variables (e.g., enantiomeric purity, salt forms) across studies .

Q. What synthetic routes enable the preparation of this compound derivatives with enhanced bioavailability?

Q. How do this compound derivatives compare to other diazepane-based efflux pump inhibitors (EPIs) in overcoming bacterial resistance?

Unlike 1-benzyl-1,4-diazepane (1-BD), which inhibits RND pumps in E. coli, (R)-5-Methyl derivatives show reduced cytotoxicity in mammalian cells. Mechanistic studies suggest divergent interactions with AcrB transporter domains .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.